4-(2-Aminoethoxy)-2-chlorobenzoic acid methyl ester
Overview
Description
4-(2-Aminoethoxy)-2-chlorobenzoic acid methyl ester (4-AECB) is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a colorless solid that is soluble in water and organic solvents. 4-AECB has been used in a variety of ways, including as a reagent for the synthesis of various compounds, as a catalyst for organic reactions, and as an inhibitor of enzymes. Additionally, 4-AECB has been studied for its potential use as a therapeutic agent in the treatment of various diseases.
Scientific Research Applications
Microbial Transformation in Aquatic Environments
A study used 2,4-dichlorophenoxyacetic acid methyl ester (2,4-DME), a chemical structurally similar to 4-(2-Aminoethoxy)-2-chlorobenzoic acid methyl ester, as a benchmark to determine microbial transformation rates in various aquatic environments. This approach provided insights into the reactivity of different chemicals in diverse microbial habitats (Newton, Gattie, & Lewis, 1990).
Solubility and Thermodynamic Modelling
Research focusing on 2-amino-4-chlorobenzoic acid, closely related to the compound , investigated its solubility in various organic solvents. This study is crucial for understanding the behavior of such compounds in different environments and for optimizing purification processes (Li, Wang, Cong, Du, & Zhao, 2017).
Synthesis of New Compounds
A study on the synthesis of new ureido sugars using amino acid methyl esters, which are structurally related to 4-(2-Aminoethoxy)-2-chlorobenzoic acid methyl ester, was conducted. This kind of research contributes to the development of new substances with potential applications in various fields (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Chemical Analysis Techniques
Techniques for analyzing and preparing methyl esters of various acids, including those similar to 4-(2-Aminoethoxy)-2-chlorobenzoic acid methyl ester, have been developed. This is crucial for environmental monitoring and chemical analysis (Thio, Kornet, Tan, & Tompkins, 1979).
Liquid Crystalline Properties
Research has been conducted on compounds containing benzoic acid esters, examining their liquid crystalline properties. This is relevant for materials science and the development of new materials with specific optical and electronic properties (Thaker et al., 2012).
Oxidation Studies of Aliphatic Esters
A study explored the oxidation of aliphatic esters, including those similar to 4-(2-Aminoethoxy)-2-chlorobenzoic acid methyl ester, to understand their reactivity and potential applications in chemical synthesis (Asensio, Castellano, Mello, & Núñez, 1996).
Environmental Toxicology and Chemistry
Investigations into the environmental behavior of herbicides like 2,4-D, structurally similar to the compound , provide insights into the environmental impact and degradation of such compounds (Wilson, Geronimo, & Armbruster, 1997).
properties
IUPAC Name |
methyl 4-(2-aminoethoxy)-2-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-14-10(13)8-3-2-7(6-9(8)11)15-5-4-12/h2-3,6H,4-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEIBMBDFVFTPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OCCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-aminoethoxy)-2-chlorobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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